molecular formula C29H39NO12S B12275817 Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate

Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate

Cat. No.: B12275817
M. Wt: 625.7 g/mol
InChI Key: CBVNXKNGWZDTIK-UHFFFAOYSA-N
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Description

Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate is a complex organic compound with a molecular formula of C29H39NO12S and a molecular weight of 625.68 . This compound is known for its unique structure, which includes an adamantane moiety, multiple acetyl groups, and a thioether linkage. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate involves several steps. The starting materials typically include adamantane derivatives, acetyl chloride, and other reagents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The acetyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their activity. The thioether linkage may also play a role in the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar compounds to Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate include:

These compounds share some structural similarities but differ in their functional groups and stereochemistry, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C29H39NO12S

Molecular Weight

625.7 g/mol

IUPAC Name

methyl 3-acetyl-6-(1-adamantylsulfanyl)-2-oxo-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C29H39NO12S/c1-14(31)30-23-21(41-27(30)36)12-29(26(35)37-5,43-28-9-18-6-19(10-28)8-20(7-18)11-28)42-25(23)24(40-17(4)34)22(39-16(3)33)13-38-15(2)32/h18-25H,6-13H2,1-5H3

InChI Key

CBVNXKNGWZDTIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2C(CC(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC34CC5CC(C3)CC(C5)C4)OC1=O

Origin of Product

United States

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